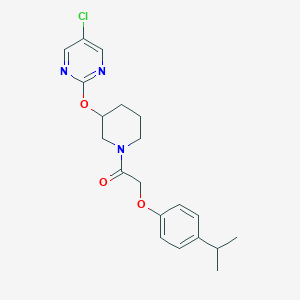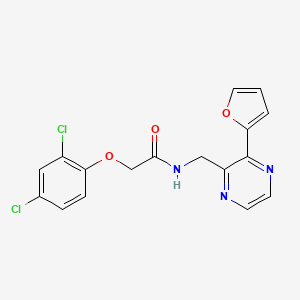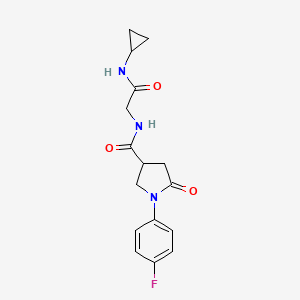![molecular formula C22H22N2O5 B2782749 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxopiperazin-1-yl)propanoic acid CAS No. 2137493-73-1](/img/structure/B2782749.png)
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxopiperazin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 9H-fluoren-9-ylmethoxy carbonyl (Fmoc), which is commonly used in peptide synthesis . The Fmoc group is a protective group for amines in peptide synthesis. It is stable under basic conditions and can be removed under mildly acidic conditions .
Synthesis Analysis
The synthesis of this compound likely involves the use of a C-H Activation methodology . This method, developed by Jin-Quan Yu and coworkers, involves the formation of a carbon-carbon (C-C) bond mediated by palladium (Pd) .Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, a piperazine ring, and a propanoic acid group . The Fmoc group is attached to the nitrogen atom of the piperazine ring via a carbonyl (C=O) bond . The propanoic acid group is also attached to the nitrogen atom of the piperazine ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely related to its use in peptide synthesis . The Fmoc group can be removed under mildly acidic conditions, revealing a free amine group that can react with carboxylic acids to form peptides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 394.43 g/mol . It is a solid at room temperature . Its InChI code is 1S/C22H22N2O5/c1-14(21(26)27)24-11-10-23(12-20(24)25)22(28)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-12H2,1H3,(H,26,27) .Scientific Research Applications
Peptide Synthesis
This compound is a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in the synthesis of peptides . The Fmoc group is used as a protective group for the amino group during peptide synthesis. It can be removed under mild basic conditions, which allows for the sequential addition of amino acids in solid-phase peptide synthesis .
Chiral Resolution
The compound’s structure suggests that it could be used in chiral resolution. The presence of a chiral center (the carbon atom attached to the piperazine ring) means that it exists in two enantiomeric forms. These enantiomers can be separated using various techniques, which is important in the production of enantiomerically pure pharmaceuticals .
Fluorescence Studies
The 9-fluorenyl group is a fluorescent moiety. This means the compound could potentially be used in fluorescence studies, which are often used in biological and medical research to study the behavior of molecules in various environments .
Material Science
The compound’s structure suggests potential applications in material science. For example, the fluorenyl group is known to have good thermal and oxidative stability, which could make the compound useful in the synthesis of high-performance polymers .
Bioconjugation
The carboxylic acid group in the compound could potentially be used for bioconjugation, the process of attaching two biomolecules together. This is often used in the development of targeted drug delivery systems .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-14(21(26)27)24-11-10-23(12-20(24)25)22(28)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIMJNFMOJYXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxopiperazin-1-yl)propanoic acid | |
CAS RN |
2137493-73-1 |
Source


|
| Record name | 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxopiperazin-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2782667.png)
![3-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol](/img/structure/B2782669.png)


![methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)benzoate](/img/structure/B2782674.png)
![6-methyl-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2782676.png)



![Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate](/img/structure/B2782685.png)
![(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2782686.png)

